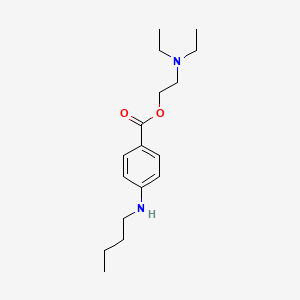
2-(4-Nitrophenoxy)-1-phenylethanone
Übersicht
Beschreibung
2-(4-Nitrophenoxy)-1-phenylethanone, also known as NPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. NPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.28 g/mol.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to 2-(4-Nitrophenoxy)-1-phenylethanone, were designed and synthesized for their potential use as affordable antitubercular agents .
Methods of Application or Experimental Procedures
The compounds were assessed for their antitubercular activities using a microdilution method .
Results or Outcomes
All the novel derivatives showed potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL . The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis .
Synthesis of Cardo Polyimides
Specific Scientific Field
Polymer Chemistry
Summary of the Application
A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
Methods of Application or Experimental Procedures
The polyimides were synthesized via the poly(amic acid) (PAA) precursors and thermal or chemical imidization .
Results or Outcomes
The PAAs could be cast from DMAc solution and thermally converted into transparent, flexible, and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% . These polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
Synthesis of m-Aryloxy Phenols
Specific Scientific Field
Organic Chemistry
Summary of the Application
m-Aryloxy phenols, which are structurally similar to 2-(4-Nitrophenoxy)-1-phenylethanone, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
Results or Outcomes
In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates
Specific Scientific Field
Crystallography
Summary of the Application
X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates, which are structurally similar to 2-(4-Nitrophenoxy)-1-phenylethanone, have been synthesized and characterized using single-crystal x-ray diffraction data .
Methods of Application or Experimental Procedures
A reliable method for producing arylsulfonates involves the nucleophilic substitution reaction of alcohols and sulfonyl halides .
Results or Outcomes
The x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates exhibited a two-fold screw axis (−x, 1/2 + y, 1/2 − z), and glide plane geometry (x, 1/2 − y, 1/2 + z) with an inversion center (−x, −y, −z). Screw axis and glide plane geometries are indicative of efficient packing .
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYIECVXQTDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309421 | |
| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)-1-phenylethanone | |
CAS RN |
18065-03-7 | |
| Record name | NSC211925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



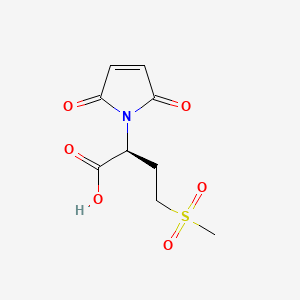
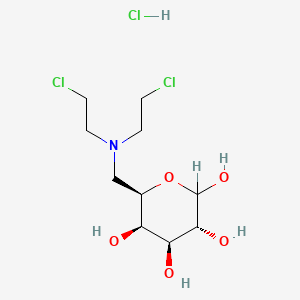
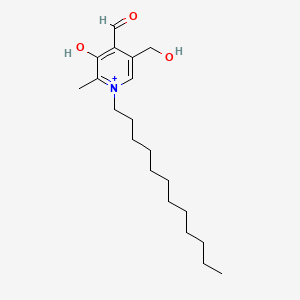
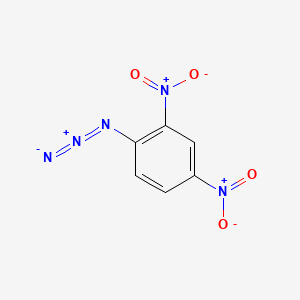
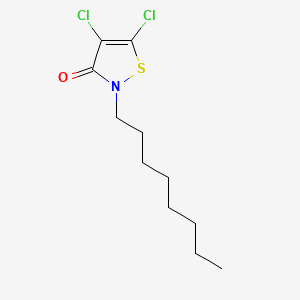
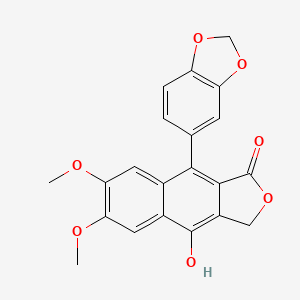
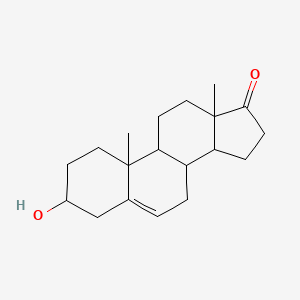
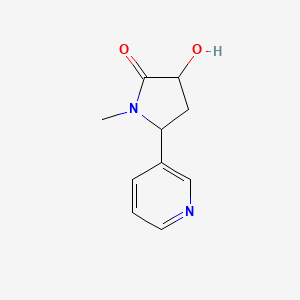
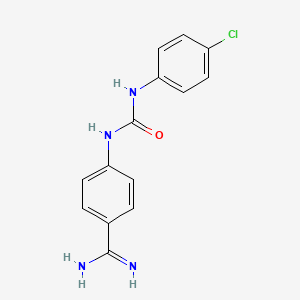
![4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B1215712.png)
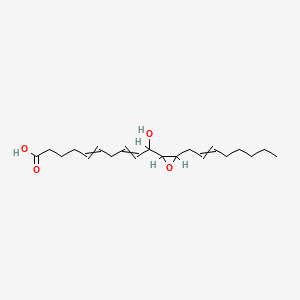

![Ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate](/img/structure/B1215715.png)
